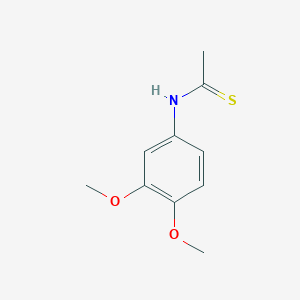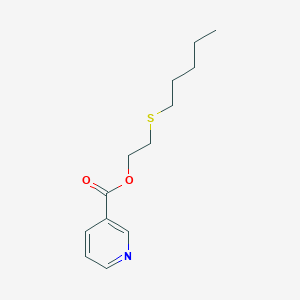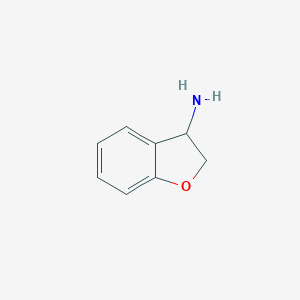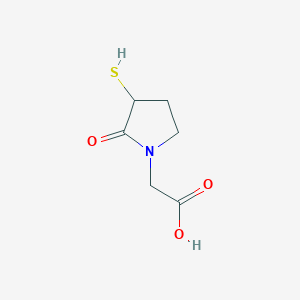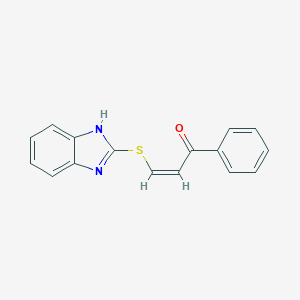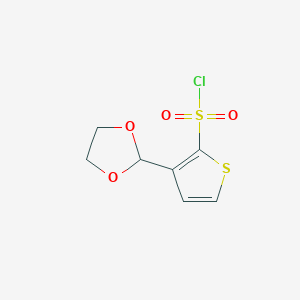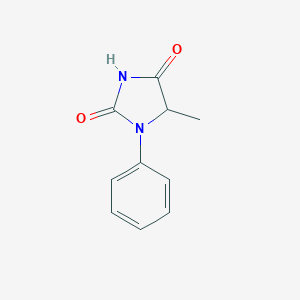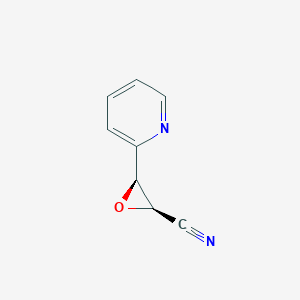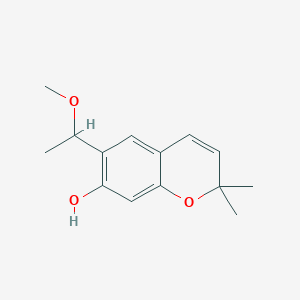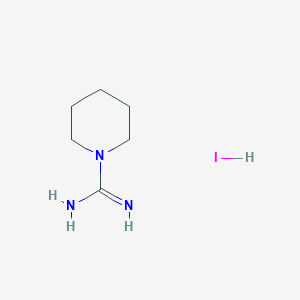
ピペリジン-1-カルボキシミドアミド ヒドロヨージド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Piperidine-1-carboximidamide hydroiodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
Piperidine-1-carboximidamide Hydroiodide, a member of the piperidine chemical family, has been found to target several key proteins in the body. The primary targets of this compound are EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase), and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, and their dysregulation is often associated with the development of cancer .
Mode of Action
It is presumed that the compound interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Piperidine-1-carboximidamide Hydroiodide has been found to affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc . These pathways are involved in regulating cell growth, survival, and differentiation. By interacting with these pathways, the compound can influence cell behavior and potentially halt the progression of diseases like cancer .
Result of Action
Piperidine-1-carboximidamide Hydroiodide has been shown to have antiproliferative effects against various cancer cells . Specifically, it has been found to inhibit EGFR, BRAF, and CDK2, which are key proteins involved in cell proliferation and survival . By inhibiting these targets, the compound can potentially halt the progression of diseases like cancer .
生化学分析
Biochemical Properties
Piperidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperine-carboximidamide hybrids have been shown to have antiproliferative activity against cancer cells . The specific effects of Piperidine-1-carboximidamide Hydroiodide on cell function, signaling pathways, gene expression, and cellular metabolism would need to be investigated in future studies.
Molecular Mechanism
The molecular mechanism of action of Piperidine-1-carboximidamide Hydroiodide is not well-understood. Piperidine has been described to activate signaling pathways like NF-κB, PI3k/Aκt etc. which are involved in cancer progression including caspase-dependent pathway to induce apoptosis
準備方法
The synthesis of piperidine-1-carboximidamide hydroiodide typically involves the reaction of piperidine with cyanamide, followed by the addition of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .
化学反応の分析
Piperidine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-1-carboximidamide oxide, while reduction could produce piperidine-1-carboximidamide .
類似化合物との比較
Piperidine-1-carboximidamide hydroiodide can be compared to other similar compounds such as:
Piperidine-1-carboxamide: This compound has a similar structure but lacks the imidamide group.
Piperidine-1-carboximidamide hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.
Piperidine-1-carboximidamide hydrobromide: Contains a bromide ion instead of an iodide ion.
特性
IUPAC Name |
piperidine-1-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDZAWNSOJLXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380904 |
Source


|
| Record name | Piperidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102392-91-6 |
Source


|
| Record name | Piperidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
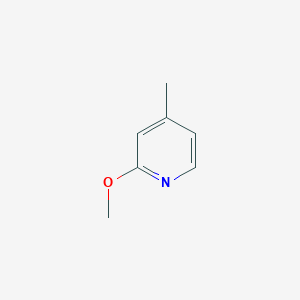
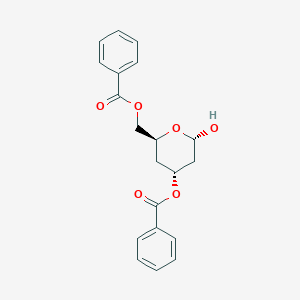
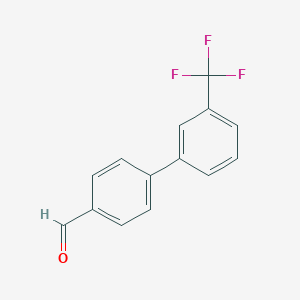
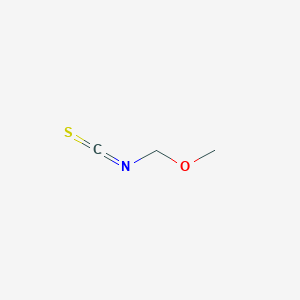
![4-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B11738.png)
